

A Comparative Guide to Wip1 Inhibitors: GSK2830371 and Other Key Compounds

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Compound of Interest					
Compound Name:	GSK 2830371-d4				
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2830371 with other prominent Wip1 inhibitors. The information is supported by experimental data to aid in the selection of the most suitable compound for research and therapeutic development.

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through the dephosphorylation of key proteins such as p53, ATM, and Chk2.[1][2] Its role in tumorigenesis has made it an attractive target for cancer therapy. This guide focuses on GSK2830371, a potent and selective allosteric inhibitor of Wip1, and compares its performance with other known Wip1 inhibitors.

Overview of Wip1 Inhibitors

Several small molecule inhibitors targeting Wip1 have been developed, each with distinct mechanisms and properties. GSK2830371 stands out as a highly selective, orally active, allosteric inhibitor.[3] Other notable inhibitors include CCT007093, SPI-001, and its analog SL-176.

Quantitative Comparison of Wip1 Inhibitors

The following table summarizes the key quantitative data for GSK2830371 and other Wip1 inhibitors based on in vitro enzymatic assays.



Inhibitor	Target	IC50 (nM)	Mechanism of Action	Reference
GSK2830371	Wip1	6	Allosteric	[1]
CCT007093	Wip1	8400	Not specified	[1]
SPI-001	Wip1	86.9	Not specified	[1]
SL-176	Wip1	110	Not specified	[1]

Performance Comparison in Cellular Assays

The efficacy of Wip1 inhibitors extends beyond simple enzyme inhibition to their effects within a cellular context. GSK2830371 has demonstrated potent, Wip1-dependent anti-proliferative activity in various cancer cell lines. In contrast, the specificity of other inhibitors has been questioned.

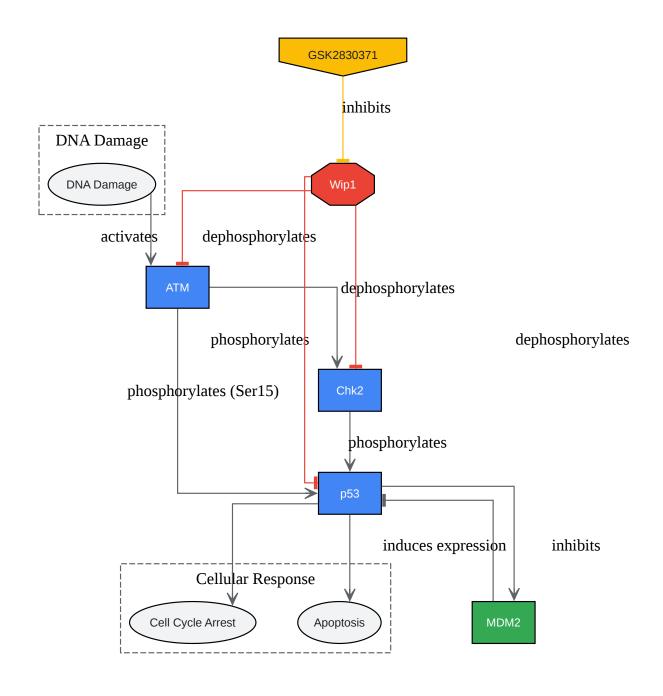
A key study directly compared the effects of GSK2830371 and CCT007093 on the growth of U2OS cells and their Wip1-knockout counterparts (U2OS-PPM1D-KO). The results showed that GSK2830371's dose-dependent suppression of cell growth was contingent on the presence of Wip1.[1] Conversely, CCT007093's inhibitory effect was independent of Wip1, suggesting off-target effects.[1]

Furthermore, treatment with GSK2830371 leads to a significant increase in the phosphorylation of Wip1 substrates, such as p53 at Serine 15 (p-p53 Ser15) and H2AX (yH2AX), confirming its on-target activity in cells.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Wip1 inhibition and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

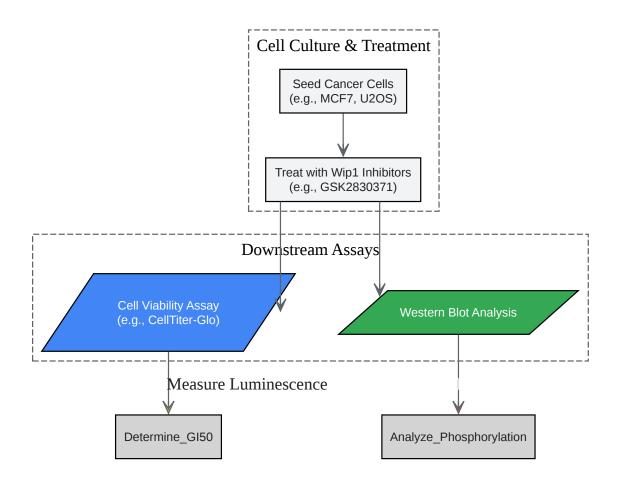




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Wip1 Signaling Pathway and Inhibition by GSK2830371.





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